
HLCL-61 hydrochloride
描述
HLCL61 盐酸盐是一种强效且选择性的蛋白精氨酸甲基转移酶 5 (PRMT5) 抑制剂。它主要用于治疗急性髓系白血病。 该化合物在抑制多种急性髓系白血病细胞系和患者来源肿瘤样本的生长方面显示出巨大潜力 .
作用机制
HLCL61 盐酸盐通过选择性抑制 PRMT5 发挥其作用,PRMT5 是一种参与组蛋白和非组蛋白蛋白上精氨酸残基甲基化的酶。 这种抑制导致组蛋白 H3 和 H4 的对称精氨酸二甲基化减少,从而导致基因表达和细胞过程发生改变 。 该化合物还以剂量依赖性方式诱导 THP-1 细胞的髓系分化并增加 CD11b 表达 .
生化分析
Biochemical Properties
HLCL-61 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of protein arginine methyltransferase 5. This enzyme is responsible for the methylation of arginine residues on histone and non-histone proteins. This compound selectively inhibits PRMT5, without affecting other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7 . The inhibition of PRMT5 by this compound leads to a reduction in symmetric arginine dimethylation of histones H3 and H4, which in turn affects gene expression and cellular differentiation .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In acute myeloid leukemia cells, this compound inhibits cell growth and induces myeloid differentiation . The compound increases the expression of CD11b, a marker of myeloid differentiation, in a dose-dependent manner . Additionally, this compound increases the expression of miR-29b messenger ribonucleic acid, resulting in a decrease in FLT3 activity, a receptor tyrosine kinase involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of protein arginine methyltransferase 5 activity. By binding to the enzyme, this compound prevents the methylation of arginine residues on target proteins . This inhibition leads to changes in gene expression, particularly the upregulation of miR-29b and the downregulation of FLT3 . The compound also affects the methylation status of histones H3 and H4, which plays a role in chromatin remodeling and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound shows effective inhibition of symmetric arginine dimethylation of histones H3 and H4 starting at 12 hours post-treatment and persisting after 48 hours . This compound also induces apoptosis in acute myeloid leukemia cells after 48 hours of treatment . The stability of this compound is maintained under specific storage conditions, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving acute myeloid leukemia cell lines and primary blasts, this compound reduces cell viability in a dose-dependent manner . The compound exhibits half-maximal inhibitory concentration (IC50) values of 14.12, 16.74, 6.3, and 8.72 micromolar for MV4-11 cells, THP-1 cells, FLT3 wild-type blasts, and FLT3 internal tandem duplication blasts, respectively . At higher doses, this compound may induce toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the methylation of arginine residues on histone and non-histone proteins. The compound interacts with protein arginine methyltransferase 5, inhibiting its enzymatic activity and affecting the methylation status of target proteins . This inhibition leads to changes in gene expression and cellular differentiation, particularly in acute myeloid leukemia cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to protein arginine methyltransferase 5 and other cellular components . The distribution of this compound within cells affects its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target enzyme, protein arginine methyltransferase 5. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the nucleus and cytoplasm . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its inhibitory effects on protein arginine methyltransferase 5 .
准备方法
合成路线和反应条件
HLCL61 盐酸盐的合成涉及通过将 2 mg 的药物溶解在 50 μL 的二甲基亚砜 (DMSO) 中来制备母液,得到 40 mg/mL 的母液浓度 。关于具体合成路线和反应条件的更多细节在公共领域中不容易获得。
工业生产方法
现有的文献中没有明确说明 HLCL61 盐酸盐的工业生产方法。 它通常在研究实验室中为科学目的生产,不适合人类食用 .
化学反应分析
反应类型
HLCL61 盐酸盐主要经历抑制反应,因为它靶向 PRMT5。 它对其他 PRMT 家族成员(如 PRMT1、PRMT4 和 PRMT7)没有抑制活性 .
常用试剂和条件
该化合物通常使用浓度范围为 1 至 100 μM,孵育时间范围为 24 至 72 小时 。 为了实验目的,它溶解在 DMSO 和乙醇等溶剂中 .
主要形成的产物
涉及 HLCL61 盐酸盐的反应形成的主要产物包括抑制急性髓系白血病样本中组蛋白 H3 和 H4 的对称精氨酸二甲基化 .
科学研究应用
HLCL61 盐酸盐在化学、生物学、医学和工业领域具有广泛的科学研究应用。它用作研究工具来研究 PRMT5 在各种生物过程和疾病中的作用。一些关键应用包括:
相似化合物的比较
HLCL61 盐酸盐在选择性抑制 PRMT5 方面独树一帜,这使其与其他 PRMT 抑制剂区别开来。类似的化合物包括:
PRMT1 抑制剂: 这些化合物靶向 PRMT1,这是 PRMT 家族的另一个成员,但没有表现出对 PRMT5 的选择性。
PRMT4 抑制剂: 这些抑制剂靶向 PRMT4,用于与基因转录和染色质重塑相关的研究。
PRMT7 抑制剂: 这些化合物抑制 PRMT7,参与各种细胞过程的调节.
HLCL61 盐酸盐对 PRMT5 的特异性使其成为研究该酶在疾病和细胞功能中的独特作用的宝贵工具。
属性
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAVCNMZZKTEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


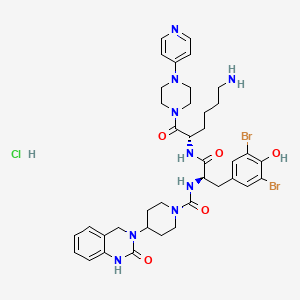
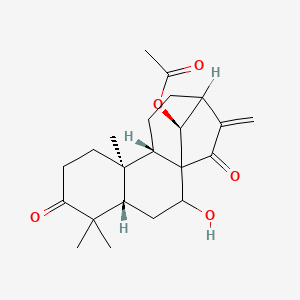
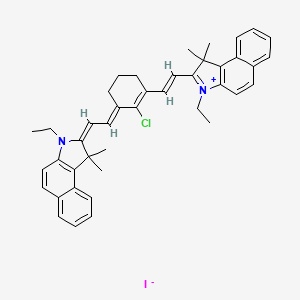
![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)

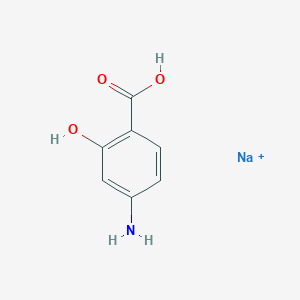
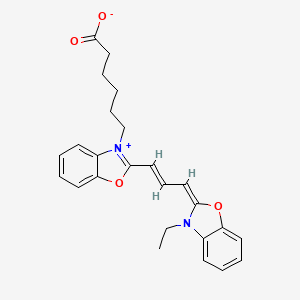
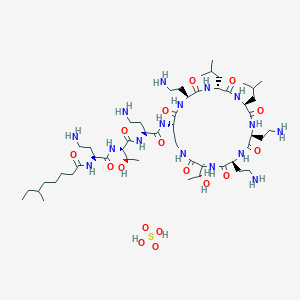
![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

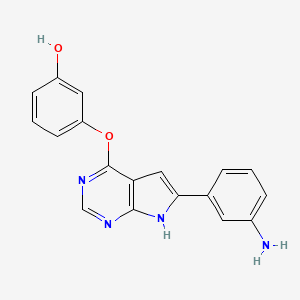
![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)
